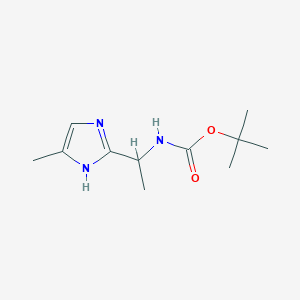

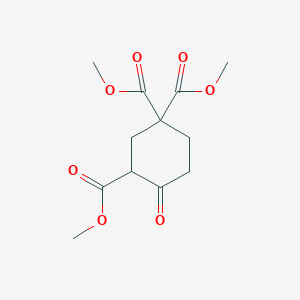

tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate

Übersicht

Beschreibung

“tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

Scientific Field

Chemistry Summary of Application: This compound is utilized in the synthesis of imidazole derivatives, which are crucial in the development of pharmaceuticals and agrochemicals . Imidazole rings are present in many biologically active molecules, making them a significant target for synthesis.

Methods of Application

The tert-butyl carbamate group is often used as a protecting group for amines in multi-step synthetic procedures. It can be introduced using tert-butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate in a palladium-catalyzed reaction .

Results and Outcomes

The use of this compound in synthesis allows for the creation of complex molecules with high purity and yield. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further functionalization.

Application in Drug Discovery

Scientific Field

Pharmacology Summary of Application: Imidazole derivatives have a broad range of biological activities, including antibacterial, antifungal, and antiviral properties. This makes tert-butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate a valuable intermediate in drug discovery .

Methods of Application

The compound can be used to synthesize potential drug candidates, which are then screened for biological activity. It serves as a building block for creating diverse chemical libraries.

Results and Outcomes

Several imidazole-containing drugs have been developed using similar intermediates, showing effectiveness against various diseases. The compound’s role in synthesizing these drugs is critical for the advancement of medicinal chemistry.

Application in Material Science

Scientific Field

Materials Science Summary of Application: Imidazole and its derivatives are known to form coordination complexes with metals, which can be used in material science for creating novel materials with specific properties .

Methods of Application

tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate can be reacted with metal salts to form these complexes, which are then characterized using techniques like X-ray crystallography.

Results and Outcomes

The resulting materials can exhibit unique optical, electrical, or magnetic properties, making them suitable for various applications, including sensors, catalysts, and electronic devices.

Application in Antioxidant Research

Scientific Field

Biochemistry Summary of Application: Imidazole derivatives are studied for their antioxidant potential, which is important in combating oxidative stress-related diseases .

Methods of Application

Derivatives synthesized from tert-butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate are tested using assays like DPPH to evaluate their free radical scavenging ability.

Results and Outcomes

Some derivatives have shown good scavenging potential, indicating their usefulness as antioxidants in pharmaceutical formulations.

Application in Peptide Synthesis

Scientific Field

Organic Chemistry Summary of Application: The tert-butyl carbamate protecting group is essential in peptide synthesis, where it protects the amine functionality during coupling reactions .

Methods of Application

The compound is used to introduce the Boc-protecting group to amino acids or peptides, which can then undergo further synthetic steps without affecting the protected site.

Results and Outcomes

This application ensures high-fidelity peptide synthesis, which is crucial for producing peptides for therapeutic use.

Application in Heterocyclic Chemistry Research

Scientific Field

Chemistry Summary of Application: The compound is used in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceuticals and agrochemicals .

Methods of Application

It serves as a precursor for the synthesis of various heterocyclic structures, often involving cyclization reactions under controlled conditions.

Results and Outcomes

The versatility of this compound in synthesizing heterocycles allows for the exploration of new chemical entities with potential biological activity.

This analysis provides a snapshot of the diverse applications of tert-butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate across different scientific fields, highlighting its importance in research and development.

Application in Antibiotic Synthesis

Scientific Field

Pharmaceutical Chemistry Summary of Application: This compound is a key intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria .

Methods of Application

The synthesis involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine. The overall yield of the process is reported to be 59.5% .

Results and Outcomes

Ceftolozane has shown strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant strains, both in vivo and in vitro .

Application in Heterocyclic Compound Synthesis

Scientific Field

Organic Chemistry Summary of Application: The compound is used for the regiocontrolled synthesis of substituted imidazoles, which are crucial components in functional molecules for everyday applications .

Methods of Application

Recent advances have focused on the bonds constructed during the formation of the imidazole ring, with an emphasis on functional group compatibility and substitution patterns .

Results and Outcomes

These methodologies have expanded the scope of imidazole derivatives that can be synthesized, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Application in Pyrrole Synthesis

Scientific Field

Organic Synthesis Summary of Application: tert-Butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .

Methods of Application

The synthesis involves palladium-catalyzed reactions to create N-Boc-protected anilines, which are then used to synthesize the pyrroles .

Results and Outcomes

The resulting pyrroles have potential applications in pharmaceuticals and materials due to their diverse functional groups .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-7-6-12-9(13-7)8(2)14-10(15)16-11(3,4)5/h6,8H,1-5H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWALRILKODKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590009 | |

| Record name | tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate | |

CAS RN |

887344-34-5 | |

| Record name | tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

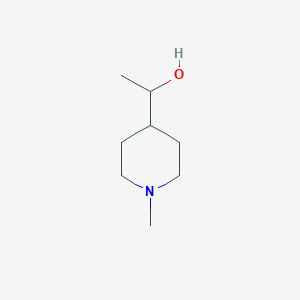

![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)

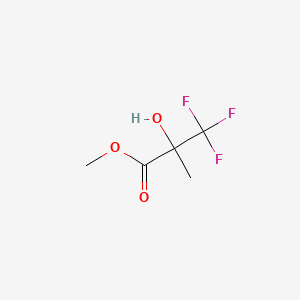

![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)

![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)